molecular formula C15H19NO4 B13105899 (S)-1-((Benzyloxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid

(S)-1-((Benzyloxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid

Cat. No.: B13105899
M. Wt: 277.31 g/mol
InChI Key: YFOIUAPZSWHCTI-GFCCVEGCSA-N
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Description

(S)-1-((Benzyloxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It features a benzyloxycarbonyl group, which is often used as a protecting group in peptide synthesis . The compound’s structure includes a pyrrolidine ring, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((Benzyloxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(S)-1-((Benzyloxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (S)-1-((Benzyloxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under mild conditions, allowing for the sequential construction of peptide chains .

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(2S)-3,3-dimethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-15(2)8-9-16(12(15)13(17)18)14(19)20-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18)/t12-/m1/s1

InChI Key

YFOIUAPZSWHCTI-GFCCVEGCSA-N

Isomeric SMILES

CC1(CCN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)C

Canonical SMILES

CC1(CCN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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